N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide
CAS No.: 2210139-77-6
Cat. No.: VC6718880
Molecular Formula: C20H18FNO2S2
Molecular Weight: 387.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2210139-77-6 |
|---|---|
| Molecular Formula | C20H18FNO2S2 |
| Molecular Weight | 387.49 |
| IUPAC Name | 1-(4-fluorophenyl)-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]cyclopropane-1-carboxamide |
| Standard InChI | InChI=1S/C20H18FNO2S2/c21-15-3-1-14(2-4-15)20(8-9-20)19(24)22-11-16(23)18-6-5-17(26-18)13-7-10-25-12-13/h1-7,10,12,16,23H,8-9,11H2,(H,22,24) |
| Standard InChI Key | OHXFPBWSIWNXSK-UHFFFAOYSA-N |
| SMILES | C1CC1(C2=CC=C(C=C2)F)C(=O)NCC(C3=CC=C(S3)C4=CSC=C4)O |
Introduction
N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide is a complex organic compound with a unique structural composition. It features a bithiophene moiety, a hydroxyethyl side chain, and a fluorophenyl group attached to a cyclopropane ring. This compound is of interest in both organic chemistry and medicinal research due to its potential applications in materials science and pharmacology.
Key Features:
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Molecular Formula: Not explicitly stated in available sources, but its CAS number is 2210139-77-6.
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Structural Components: Bithiophene backbone, hydroxyethyl group, fluorophenyl group, and a cyclopropane ring.
Synthesis Steps:
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Coupling of Thiophene Derivatives: Formation of the bithiophene backbone.
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Introduction of Hydroxyethyl Group: Attachment of the hydroxyethyl side chain.
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Introduction of Fluorophenyl Group: Attachment of the fluorophenyl group to the cyclopropane ring.
Purification Techniques:
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High-Performance Liquid Chromatography (HPLC): Commonly used for purification to achieve high purity levels.
Potential Applications
This compound is noted for its potential roles in both organic electronics and medicinal chemistry. The bithiophene moiety allows for electronic interactions, while the hydroxyethyl and fluorophenyl groups facilitate interactions with biological targets.
Applications:
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Organic Electronics: Potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its electronic properties.
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Medicinal Chemistry: Potential therapeutic agent due to its ability to interact with biological targets, modulating enzyme activity or receptor function.
Chemical Reactions
N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including oxidation and reduction. Common reagents include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.
Reaction Conditions:
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Temperature and pH: Must be carefully controlled to achieve desired outcomes.
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